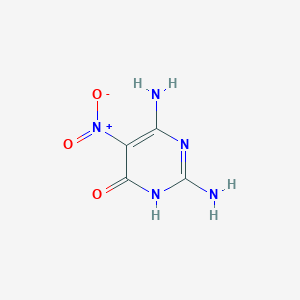

2,6-diamino-5-nitropyrimidin-4(3H)-one

Übersicht

Beschreibung

2,6-Diamino-5-nitropyrimidin-4(3H)-on ist eine heterocyclische Verbindung mit der Summenformel C4H5N5O3. Sie ist durch das Vorhandensein von zwei Aminogruppen an den Positionen 2 und 6, einer Nitrogruppe an Position 5 und einer Ketogruppe an Position 4 am Pyrimidinring gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,6-Diamino-5-nitropyrimidin-4(3H)-on beinhaltet typischerweise die Nitrierung von 2,6-Diaminopyrimidin. Die Reaktion wird mit konzentrierter Salpetersäure und Schwefelsäure als Nitrierungsmittel durchgeführt. Die Reaktionsmischung wird bei niedriger Temperatur gehalten, um den exothermen Charakter des Nitrierungsprozesses zu kontrollieren. Nach Abschluss wird das Produkt durch Kristallisation isoliert und durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: In industrieller Umgebung folgt die Herstellung von 2,6-Diamino-5-nitropyrimidin-4(3H)-on ähnlichen Prinzipien, aber in größerem Maßstab. Kontinuierliche Strömungsreaktoren werden oft eingesetzt, um eine bessere Kontrolle der Reaktionsbedingungen zu gewährleisten und die Sicherheit zu erhöhen. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Temperatur, Druck und Reaktantenflussraten ist entscheidend für die Optimierung der Ausbeute und Reinheit .

Arten von Reaktionen:

Reduktion: Die Nitrogruppe in 2,6-Diamino-5-nitropyrimidin-4(3H)-on kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Aminogruppen an den Positionen 2 und 6 können nucleophile Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas mit Palladium auf Kohle, Zinn(II)-chlorid in Salzsäure.

Substitution: Alkylhalogenide, Acylchloride und andere Elektrophile in Gegenwart einer Base.

Oxidation: Kaliumpermanganat oder andere starke Oxidationsmittel.

Hauptprodukte:

Reduktion: 2,6-Diamino-4-hydroxypyrimidin.

Substitution: Verschiedene substituierte Pyrimidine, abhängig vom verwendeten Elektrophil.

Oxidation: Oxidierte Derivate des Pyrimidinrings.

Wissenschaftliche Forschungsanwendungen

2,6-Diamino-5-nitropyrimidin-4(3H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Vorläufer für die Synthese verschiedener pharmazeutischer Verbindungen, insbesondere solcher mit potenziellen Antikrebs- und antimikrobiellen Aktivitäten.

Materialwissenschaften: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Nanomaterialien, aufgrund ihrer einzigartigen elektronischen Eigenschaften eingesetzt.

Biologische Forschung: Sie wird in Studien zur Enzyminhibition und als Sonde zum Verständnis biochemischer Pfade eingesetzt.

Industrielle Anwendungen: Die Verbindung wird bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2,6-Diamino-5-nitropyrimidin-4(3H)-on ist hauptsächlich mit seiner Fähigkeit verbunden, mit biologischen Makromolekülen zu interagieren. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Nukleinsäuren und Proteinen interagieren können, was zu potenziellen therapeutischen Wirkungen führt. Die Aminogruppen erleichtern die Bindung an Enzym-Aktive Zentren, wodurch deren Aktivität gehemmt wird. Die Interaktionen der Verbindung mit molekularen Zielstrukturen und Pfaden werden noch untersucht, aber sie zeigt vielversprechende Ergebnisse bei der Modulation wichtiger biochemischer Prozesse .

Ähnliche Verbindungen:

2,6-Diamino-4-hydroxypyrimidin: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

2,4-Diamino-5-nitropyrimidin: Ähnliche Struktur, aber mit unterschiedlichen Substitutionsmustern, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

5-Nitro-2,4-diaminopyrimidin: Ein weiteres nitrosubstituiertes Pyrimidin mit unterschiedlicher Reaktivität und Anwendung.

Einzigartigkeit: 2,6-Diamino-5-nitropyrimidin-4(3H)-on ist einzigartig aufgrund des Vorhandenseins von sowohl Amino- als auch Nitrogruppen am Pyrimidinring, was ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Kombination ermöglicht vielseitige chemische Modifikationen und eine breite Palette von Anwendungen in verschiedenen Bereichen .

Wirkmechanismus

The mechanism of action of 2,6-diamino-5-nitropyrimidin-4(3H)-one is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential therapeutic effects. The amino groups facilitate binding to enzyme active sites, thereby inhibiting their activity. The compound’s interactions with molecular targets and pathways are still under investigation, but it shows promise in modulating key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2,6-Diamino-4-hydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4-Diamino-5-nitropyrimidine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

5-Nitro-2,4-diaminopyrimidine: Another nitro-substituted pyrimidine with different reactivity and applications.

Uniqueness: 2,6-Diamino-5-nitropyrimidin-4(3H)-one is unique due to the presence of both amino and nitro groups on the pyrimidine ring, which imparts distinct electronic and steric properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields .

Eigenschaften

IUPAC Name |

2,4-diamino-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFGVBWYGFPSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286344 | |

| Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-23-4 | |

| Record name | 2,6-Diamino-5-nitro-4(3H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3346-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CJL42EBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)